molecular formula C14H10ClN3O2 B2416408 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1986367-58-1

4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B2416408
CAS No.: 1986367-58-1
M. Wt: 287.7
InChI Key: GIOBZUIQAAXGGA-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C13H10ClN3O .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula, C13H10ClN3O . Further analysis would require experimental data.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Reduced 3,4'-bipyrazoles
    Cuartas et al. (2017) described a synthesis sequence starting with a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, to produce reduced bipyrazoles. This involves reactions under basic conditions and subsequent N-formylation or N-acetylation, demonstrating the synthetic versatility of similar pyrazole compounds (Cuartas et al., 2017).

  • Hydrogen-Bonded Assembly in Pyrazolo Derivatives
    Quiroga et al. (2012) investigated closely related pyrazolo[3,4-b]pyridine derivatives, focusing on hydrogen-bonded assemblies. These derivatives differ in substituents, showing varied molecular linkages and structures, relevant to the study of pyrazole derivatives (Quiroga et al., 2012).

Chemical Reactions and Characterization

  • Reductive Amination of Pyrazole Derivatives
    Bawa et al. (2009) described the reductive amination of a related compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, illustrating the chemical reactivity of such compounds in producing secondary amines, which are significant in pharmaceuticals (Bawa et al., 2009).

  • Cytotoxicity of Pyrazole Derivatives
    Hassan et al. (2014) synthesized and assessed the cytotoxic activity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. This research offers insights into the potential biological applications of such compounds (Hassan et al., 2014).

Biological Activities

  • Antidepressant Activities of Pyrazoline Derivatives
    Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities. This study, which includes compounds structurally related to 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, highlights the potential therapeutic applications of such derivatives (Palaska et al., 2001).

Future Directions

The future directions for research on “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” and related compounds could involve further exploration of their potential as CDK2 inhibitors, given their observed cytotoxic activities against various cell lines . This could lead to the development of new therapeutic agents for cancer treatment.

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant inhibitory activity

Mode of Action

It’s known that the presence of electron-donating groups (edgs) at certain positions on the fused ring can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Similar compounds have been used as strategic compounds for optical applications , suggesting that they may affect pathways related to light absorption and emission.

Result of Action

Similar compounds have shown good solid-state emission intensities , suggesting that this compound may also exhibit such properties.

Action Environment

It’s known that similar compounds have shown stability under exposure to extreme ph , suggesting that this compound may also exhibit stability under various environmental conditions.

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-20-10-4-2-9(3-5-10)12-11(8-19)13-14(15)16-6-7-18(13)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOBZUIQAAXGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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